1-Amino-4-methoxy-2,3-dimethylpentan-3-ol
Description
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-amino-4-methoxy-2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-6(5-9)8(3,10)7(2)11-4/h6-7,10H,5,9H2,1-4H3 |
InChI Key |
QBBQAYKNDBYVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C(C)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-2,3-dimethylpentan-3-one with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under hydrogenation conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol may involve large-scale hydrogenation processes. The starting materials, such as 4-methoxy-2,3-dimethylpentan-3-one, are subjected to hydrogenation in the presence of a metal catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Amino-4-methoxy-2,3-dimethylpentan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The methoxy and hydroxyl groups can participate in various chemical reactions, modulating the compound’s activity and properties.
Comparison with Similar Compounds
1-Amino-5-methoxy-2,3-dimethylpentan-3-ol
- Key Difference : The methoxy group is at position 5 instead of 3.
- For instance, the 5-methoxy variant may exhibit weaker hydrogen-bonding capacity compared to the 4-methoxy derivative due to increased distance from the hydroxyl group.
Amino Alcohols with Linear Backbones
5-Amino-1-pentanol (CAS: 2508-29-4)
- Structure: Linear pentanol backbone with amino and hydroxyl groups at terminal positions.
- Properties: Lower steric hindrance compared to the branched target compound. Applications: Primarily used in research and development (R&D) for drug discovery and polymer chemistry .
Substituted Pentanols Without Amino Groups
2,3-Dimethylpentan-3-ol
- Structure: Tertiary alcohol with dimethyl groups at positions 2 and 3 but lacks the amino and methoxy substituents.
- Properties: Lower polarity due to the absence of amino/methoxy groups. Higher hydrophobicity, making it suitable for non-aqueous reactions or as a solvent additive.
- Safety : Transport hazard classifications vary by region (e.g., IATA class III vs. IMDG class II), reflecting differences in regulatory frameworks for alcohols .
3-Methyl-1-pentanol (CAS: 589-35-5)
- Structure : Primary alcohol with a methyl branch at position 3.
- Properties :
Cyclic Analogs
1-Methylcyclopentanol (CAS: 1462-03-9)
- Structure : Cyclic tertiary alcohol with a methyl substituent.
- Properties :
- Safety : Requires medical consultation upon exposure, indicating higher toxicity than linear alcohols .
Data Table: Comparative Analysis
Research Findings and Key Insights
Reactivity in Dehydration Reactions: Tertiary alcohols like 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol undergo E1 dehydration (e.g., with H₂SO₄) to form alkenes via Zaitsev’s rule, favoring the most substituted product. This contrasts with primary alcohols (e.g., 3-methyl-1-pentanol), which require harsher conditions for dehydration .
Steric and Electronic Effects: Branched analogs (e.g., 2,3-dimethylpentan-3-ol) exhibit reduced nucleophilicity in substitution reactions compared to linear amino alcohols due to steric hindrance .
Regulatory Divergence :
- Transport hazard classifications for structurally similar alcohols (e.g., 2,3-dimethylpentan-3-ol) vary between IATA and IMDG frameworks, complicating global logistics .
Biological Activity
1-Amino-4-methoxy-2,3-dimethylpentan-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
1-Amino-4-methoxy-2,3-dimethylpentan-3-ol is characterized by the presence of an amino group, a methoxy group, and a branched pentanol backbone. Its molecular formula is with a molecular weight of approximately 175.27 g/mol. The structural features of this compound contribute to its reactivity and potential interactions with biological systems.
The biological activity of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol is primarily attributed to its ability to interact with various biological receptors and enzymes. The amino group may facilitate binding to receptor sites, influencing metabolic pathways and potentially modulating physiological responses.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic applications:
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, which is critical in reducing oxidative stress in cells.
- Antimicrobial Properties : Initial assessments indicate potential antimicrobial activity against certain bacterial strains.
Case Studies
- Neuroprotection : A study evaluated the neuroprotective effects of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol in models of oxidative stress. The results showed a significant reduction in neuronal cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibited strong antioxidant activity, comparable to well-known antioxidants such as ascorbic acid. This was measured using DPPH radical scavenging assays, where it showed an IC50 value indicating effective free radical inhibition.
- Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it possessed moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting further exploration into its use as an antimicrobial agent.
Comparative Analysis
To highlight the uniqueness of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-Amino-4,4-dimethylpentan-3-ol | Lacks methoxy group | Different reactivity due to absence of methoxy |
| 1-Methoxy-4,4-dimethylpentan-3-ol | Contains methoxy but lacks amino group | Different applications due to absence of amino functionality |
| (S)-2-Amino-2,4-dimethylpentan-1-ol | Different branching pattern | Variation in properties due to structural differences |
Synthesis Methods
The synthesis of 1-Amino-4-methoxy-2,3-dimethylpentan-3-ol typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the Amino Group : Utilizing amination reactions on suitable alkyl halides.
- Methoxylation : Introducing the methoxy group through methylation techniques.
- Purification : Employing chromatography methods to isolate the desired product from reaction mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
